Cas no 8014-17-3 (1-(Pyridin-4-yl)propan-2-amine)
1-(Pyridin-4-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- Petitgrain Oil
- OILS, PETITGRAIN
- FEMA No. 2854
- FEMA No. 2855
- Mandarin petitgrain oil
- Oil citrus reticulata
- Oil mandarin
- Orange leaf oil, bitter
- Orange leaf water, absolute
- Petitgrain absolute (Citrus aurantium L.)
- Petitgrain bigarade oil
- Petitgrain bigarade oil (Citrus aurantium L.)
- Petitgrain concrete (Citrus aurantium L.)
- Petitgrain mandarin oil (Citrus reticulata blanco var. mandarin)
- Petitgrain oil saponified
- Petitgrain oil, Paraguay
- Orange leaf essential oil
- Petitgrain oil, Paraguay Certified organic (NOP)
- 1-(pyridin-4-yl)propan-2-amine
- (1-METHYL-2-PYRIDIN-4-YLETHYL)AMINE
- 1-pyridin-4-ylpropan-2-amine
- 1-METHYL-2-PYRIDIN-4-YL-ETHYLAMINE
- 4587AH
- AB28531
- Z1340493790
- OIL, PETITGRAIN
- PETITGRAIN ABSOLUTE
- PETINEROL
- PETITGRAIN OIL PARAGUAY
- PETITGRAIN OIL, PARAGUAY TYPE
- PETITGRAIN OIL PARAGUEY TYPE
- essential
- 1-(Pyridin-4-yl)propan-2-amine
-
- MDL: MFCD00217648
- Inchi: 1S/C8H12N2/c1-7(9)6-8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3
- InChI Key: SCMJZBZLSWJQJO-UHFFFAOYSA-N
- SMILES: NC(C)CC1C=CN=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.3
- XLogP3: 0.6
- Topological Polar Surface Area: 38.9
Experimental Properties
- Color/Form: Light yellow liquid with strong fragrance and floral fragrance
- Density: 0.889 g/mL at 25 °C(lit.)
- Boiling Point: 173 °C(lit.)
- Flash Point: Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >
- Refractive Index: n20/D 1.459(lit.)
- FEMA: 2855 | PETITGRAIN PARAGUAY OIL
- Solubility: Soluble in most non-volatile oils, almost insoluble in glycerol, slightly soluble in water. Soluble in mineral oil and propylene glycol, but milky white or cloudy
1-(Pyridin-4-yl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04246-SAmPLE |
Petitgrain Oil |
8014-17-3 | SAmPLE |
¥738.0 | 2021-09-03 |
1-(Pyridin-4-yl)propan-2-amine Suppliers
1-(Pyridin-4-yl)propan-2-amine Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1-(Pyridin-4-yl)propan-2-amine
Chemical Profile of 1-(Pyridin-4-yl)propan-2-amine (CAS No. 8014-17-3)
1-(Pyridin-4-yl)propan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 8014-17-3, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural framework of 1-(Pyridin-4-yl)propan-2-amine consists of a pyridine ring substituted at the 4-position with an amine-functionalized propyl chain, making it a versatile scaffold for further chemical modifications and biological evaluations.
The pyridine moiety in this compound is a key pharmacophore that contributes to its interactions with biological targets, particularly enzymes and receptors. Pyridine derivatives have been extensively studied due to their ability to modulate various physiological pathways, including neurotransmitter systems and metabolic processes. The amine group at the 2-position of the propyl chain provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties.
In recent years, there has been a growing interest in 1-(Pyridin-4-yl)propan-2-amine as a lead compound for the development of novel therapeutic agents. Its structural features make it a promising candidate for exploring interactions with proteins involved in inflammation, pain signaling, and neurodegenerative diseases. For instance, studies have shown that pyridine-based compounds can interact with serine/threonine proteases, which are often implicated in disease pathogenesis. The propyl chain further enhances the compound's solubility and bioavailability, making it an attractive candidate for oral administration.
One of the most compelling aspects of 1-(Pyridin-4-yl)propan-2-amine is its potential as a building block for structure-based drug design. Computational modeling and high-throughput screening have identified this compound as a hit in several drug discovery campaigns targeting specific disease-related proteins. The pyridine ring can be further modified to optimize binding affinity and selectivity, while the amine group provides a handle for covalent bond formation with biomolecules. This dual functionality makes it an invaluable asset in medicinal chemistry libraries.
The synthesis of 1-(Pyridin-4-yl)propan-2-amine typically involves multi-step organic reactions, starting from commercially available pyridine derivatives and propylamine precursors. Advanced synthetic techniques such as cross-coupling reactions and nucleophilic substitutions are commonly employed to construct the desired framework efficiently. The purity and yield of the final product are critical factors that influence its suitability for downstream applications, particularly in preclinical and clinical studies.
Recent advancements in analytical chemistry have enabled more precise characterization of 1-(Pyridin-4-yl)propan-2-amine, including its spectroscopic properties and thermal stability. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure and conformational behavior. These data are essential for understanding how the compound interacts with biological targets at the molecular level.
In the context of drug development, 1-(Pyridin-4-yl)propan-2-amine has been explored in several preclinical models to assess its pharmacological effects. Initial studies suggest that this compound exhibits moderate activity in inhibiting certain enzymes associated with inflammatory responses. The propyl chain appears to modulate enzyme kinetics by influencing substrate binding affinity, while the pyridine ring engages in hydrophobic interactions with the enzyme active site. These findings highlight its potential as an anti-inflammatory agent or as part of combination therapies targeting multiple disease pathways.
The safety profile of 1-(Pyridin-4-ylyl)propanamline is another critical consideration in its development as a therapeutic agent. Acute toxicity studies have been conducted to evaluate its safety margins and potential side effects at various doses. The results indicate that it is well-tolerated at moderate doses but may exhibit some degree of hepatotoxicity at higher concentrations. Further studies are needed to fully characterize its safety profile and identify any long-term adverse effects.
Future research directions for 1-(Pyridin-ylyl)-N-propylamine include exploring its role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyridine scaffold is known to interact with neurotransmitter receptors, making it a candidate for developing acetylcholinesterase inhibitors or other neuroprotective agents. Additionally, modifications to the propyl chain could enhance its selectivity against specific proteases involved in neurodegeneration.
The pharmaceutical industry continues to leverage computational tools to predict the biological activity of compounds like 1-(Pyridin-ylyl)-N-propylamine before investing resources in synthesis and testing. Machine learning models trained on large datasets can identify promising derivatives based on structural features alone, significantly reducing the time and cost associated with drug discovery programs.
In conclusion,(pyrindilone) represents a valuable compound in medicinal chemistry due to its versatile structural features and potential therapeutic applications。 Its ability to interact with biological targets while maintaining good pharmacokinetic properties makes it an attractive candidate for further development。 As research progresses,the full therapeutic potential of this compound will likely be uncovered,leading to new treatments for various diseases。
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